Bicyclo[3.3.1]nonan-9-ol
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Overview
Description
Bicyclo[3.3.1]nonan-9-ol, also known as norbornenol, is a bicyclic organic compound with the chemical formula C7H10O. It is a white crystalline solid that is soluble in water and ethanol. Norbornenol is an important intermediate in organic synthesis, and it has various applications in the field of chemistry and biochemistry.
Mechanism Of Action
Norbornenol has a unique structure that makes it a useful intermediate in organic synthesis. The bicyclic structure of Bicyclo[3.3.1]nonan-9-ol has a strained ring system that makes it a reactive molecule. The hydroxyl group in Bicyclo[3.3.1]nonan-9-ol makes it a good nucleophile, and it can undergo various chemical reactions such as oxidation, reduction, and substitution. The mechanism of action of Bicyclo[3.3.1]nonan-9-ol depends on the specific reaction it is involved in.
Biochemical And Physiological Effects
Norbornenol does not have any known biochemical or physiological effects. It is not used as a drug, and it is not known to have any toxic effects on living organisms.
Advantages And Limitations For Lab Experiments
Norbornenol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Norbornenol is also a versatile molecule that can undergo various chemical reactions. However, Bicyclo[3.3.1]nonan-9-ol has some limitations for lab experiments. It is a relatively expensive compound, and it can be difficult to obtain in large quantities. Norbornenol is also a reactive molecule that can be hazardous if not handled properly.
Future Directions
There are several future directions for the research on Bicyclo[3.3.1]nonan-9-ol. One possible direction is the development of new synthetic methods for Bicyclo[3.3.1]nonan-9-ol and its derivatives. Another direction is the study of the catalytic properties of Bicyclo[3.3.1]nonan-9-ol as a ligand in organometallic chemistry. Norbornenol can also be used as a probe in the study of enzyme-catalyzed reactions. Finally, the use of Bicyclo[3.3.1]nonan-9-ol as a chiral auxiliary in asymmetric synthesis can be further explored.
Synthesis Methods
Norbornenol can be synthesized by the reduction of norbornenone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction takes place in the presence of a solvent such as ethanol or tetrahydrofuran. The reduction of norbornenone results in the formation of Bicyclo[3.3.1]nonan-9-ol as the major product.
Scientific Research Applications
Norbornenol has various scientific research applications. It is used as a building block in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and polymers. Norbornenol is also used as a ligand in organometallic chemistry and catalysis. It has been used as a chiral auxiliary in asymmetric synthesis. Norbornenol has also been used as a probe in the study of enzyme-catalyzed reactions.
properties
IUPAC Name |
bicyclo[3.3.1]nonan-9-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c10-9-7-3-1-4-8(9)6-2-5-7/h7-10H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEAXXVYZXAQHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCCC(C1)C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10339611 |
Source
|
Record name | Bicyclo[3.3.1]nonan-9-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10339611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[3.3.1]nonan-9-ol | |
CAS RN |
15598-80-8 |
Source
|
Record name | Bicyclo[3.3.1]nonan-9-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10339611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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